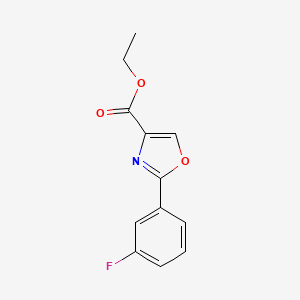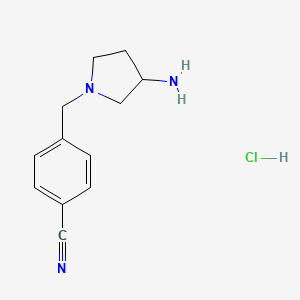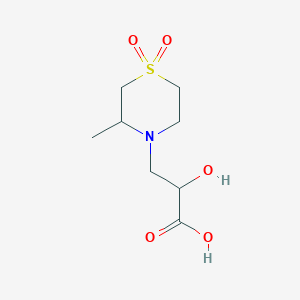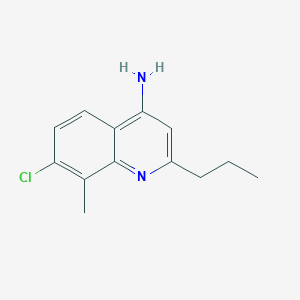
1-Ethyl-2-phenyl-1H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with an ethyl group at the 1-position and a phenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indol-3-amine can be synthesized through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine with ethyl phenyl ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-phenyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenyl-1H-indol-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
1-Methyl-2-phenyl-1H-indol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1H-indol-3-amine: Lacks the ethyl group at the 1-position.
1-Ethyl-2-methyl-1H-indol-3-amine: Has a methyl group at the 2-position instead of a phenyl group.
Uniqueness: 1-Ethyl-2-phenyl-1H-indol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and phenyl groups at specific positions on the indole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
70997-69-2 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-ethyl-2-phenylindol-3-amine |
InChI |
InChI=1S/C16H16N2/c1-2-18-14-11-7-6-10-13(14)15(17)16(18)12-8-4-3-5-9-12/h3-11H,2,17H2,1H3 |
Clave InChI |
LRJOIPITAMDENA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)
![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)


![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)






![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)
